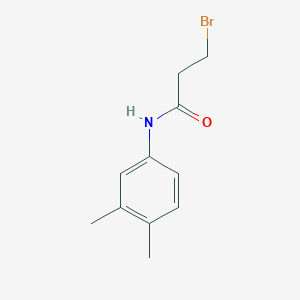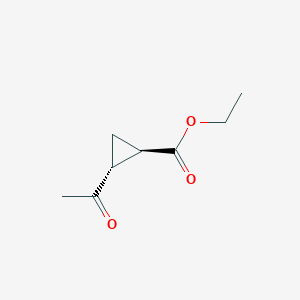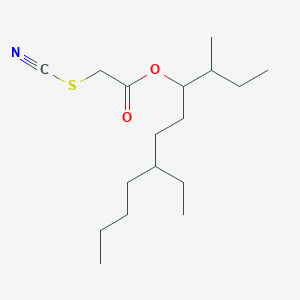
(7-Ethyl-3-methylundecan-4-yl) 2-thiocyanatoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Ethyl-3-methylundecan-4-yl) 2-thiocyanatoacetate is a chemical compound with a complex structure, characterized by the presence of an ethyl group, a methyl group, and a thiocyanatoacetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Ethyl-3-methylundecan-4-yl) 2-thiocyanatoacetate typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Alkylation: Introduction of the ethyl and methyl groups through alkylation reactions.
Thiocyanation: Incorporation of the thiocyanato group using thiocyanate salts under controlled conditions.
Esterification: Formation of the acetate ester through esterification reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency.
化学反応の分析
Types of Reactions
(7-Ethyl-3-methylundecan-4-yl) 2-thiocyanatoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanato group to thiols or other sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can replace the thiocyanato group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(7-Ethyl-3-methylundecan-4-yl) 2-thiocyanatoacetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (7-Ethyl-3-methylundecan-4-yl) 2-thiocyanatoacetate involves its interaction with specific molecular targets and pathways. The thiocyanato group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(7-Ethyl-3-methylundecan-4-yl) acetate: Lacks the thiocyanato group, resulting in different chemical properties and reactivity.
(7-Ethyl-3-methylundecan-4-yl) thiocyanate: Similar structure but without the acetate moiety.
Uniqueness
(7-Ethyl-3-methylundecan-4-yl) 2-thiocyanatoacetate is unique due to the presence of both the thiocyanato and acetate groups, which confer distinct chemical properties and reactivity
特性
CAS番号 |
5456-17-7 |
|---|---|
分子式 |
C17H31NO2S |
分子量 |
313.5 g/mol |
IUPAC名 |
(7-ethyl-3-methylundecan-4-yl) 2-thiocyanatoacetate |
InChI |
InChI=1S/C17H31NO2S/c1-5-8-9-15(7-3)10-11-16(14(4)6-2)20-17(19)12-21-13-18/h14-16H,5-12H2,1-4H3 |
InChIキー |
WYERHXPSJGHOIQ-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CCC(C(C)CC)OC(=O)CSC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




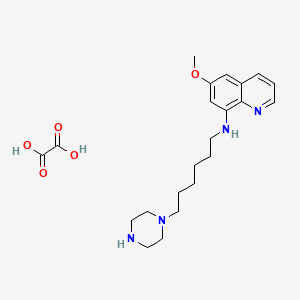
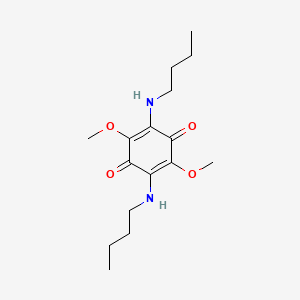
![6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14727454.png)
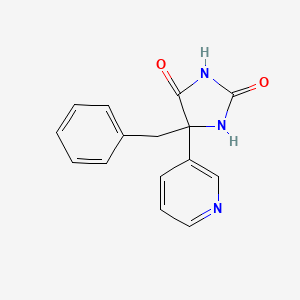
![2-[(Dimethylhydrazinylidene)methyl]phenol](/img/structure/B14727468.png)
![[4-(2-Hydroxypropoxy)phenyl]arsonous acid](/img/structure/B14727475.png)
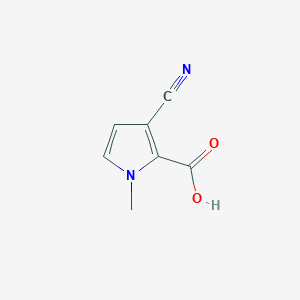
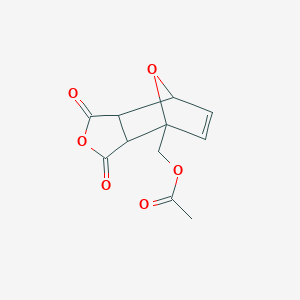

![2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B14727487.png)
